Home > Products > Screening Compounds P119063 > Lamivudine-galactose
Lamivudine-galactose -

Lamivudine-galactose

Catalog Number: EVT-1536333
CAS Number:
Molecular Formula: C14H21N3O8S
Molecular Weight: 391.395
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lamivudine-galactose is a lamivudine conjugate with galactose. Lamivudine (2',3'-dideoxy-3'-thiacytidine, commonly called 3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI). It is marketed by GlaxoSmithKline with the brand names Zeffix, Heptovir, Epivir, and Epivir-HBV. Lamivudine has been used for treatment of chronic hepatitis B at a lower dose than for treatment of HIV. It improves the seroconversion of e-antigen positive hepatitis B and also improves histology staging of the liver.
Overview

Lamivudine-galactose is a compound formed by the conjugation of lamivudine, an antiviral drug, with galactose, a simple sugar. This compound is primarily investigated for its potential applications in enhancing the delivery of lamivudine to specific tissues, particularly in the context of antiviral therapy.

Source

Lamivudine was first synthesized in the 1990s and has been widely used in the treatment of human immunodeficiency virus (HIV) and hepatitis B infections. The incorporation of galactose into lamivudine enhances its bioavailability and specificity, particularly for liver-targeted therapies, as galactose is recognized by liver cells.

Classification

Lamivudine-galactose can be classified as a nucleoside analogue and glycosylated drug. It falls under the category of antiviral agents, specifically designed to inhibit viral replication.

Synthesis Analysis

Methods

The synthesis of lamivudine-galactose typically involves two main steps:

  1. Synthesis of Lamivudine: Lamivudine is synthesized through various methods, including asymmetric synthesis from optically pure precursors or through racemic mixtures followed by resolution techniques. One notable method includes the use of mercaptoacetaldehyde and a pyrimidine base under Lewis acid catalysis to yield predominantly the cis isomer of lamivudine .
  2. Conjugation with Galactose: The coupling of lamivudine with galactose usually employs a linker such as succinic acid to facilitate the attachment. This process can involve activation of the carboxylic acid group on galactose followed by nucleophilic attack from the hydroxyl group on lamivudine .

Technical Details

  • The synthesis often requires careful control of reaction conditions to ensure high yields and purity.
  • Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis of the final product.
Molecular Structure Analysis

Structure

The molecular structure of lamivudine-galactose consists of a lamivudine backbone connected to a galactose unit via a glycosidic bond. The specific stereochemistry at various centers must be maintained to ensure biological activity.

Chemical Reactions Analysis

Reactions

Lamivudine-galactose undergoes several chemical reactions typical for glycosylated compounds:

  • Hydrolysis: In aqueous environments, the glycosidic bond may hydrolyze, releasing free lamivudine and galactose.
  • Enzymatic Reactions: The compound may be subject to enzymatic cleavage in biological systems, which can influence its pharmacokinetics.

Technical Details

  • Stability studies are crucial to determine the shelf-life and storage conditions for lamivudine-galactose.
  • Reaction kinetics can be evaluated using spectroscopic methods to monitor changes over time.
Mechanism of Action

Process

Lamivudine acts as a competitive inhibitor of viral reverse transcriptase, an enzyme critical for viral replication. When conjugated with galactose, it is hypothesized that lamivudine-galactose can enhance cellular uptake via specific transport mechanisms that recognize galactose.

Data

  • Studies indicate that the presence of galactose increases cellular uptake in liver cells significantly compared to non-conjugated lamivudine .
  • The mechanism involves binding to specific receptors on hepatocytes, promoting endocytosis and subsequent release of lamivudine within these cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and polar solvents; solubility may vary based on pH and temperature.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: Specific melting point data should be determined experimentally but is expected to fall within typical ranges for similar compounds.
Applications

Scientific Uses

  1. Antiviral Therapy: Lamivudine-galactose is primarily researched for its potential in treating HIV and hepatitis B infections due to its enhanced liver targeting capabilities.
  2. Drug Delivery Systems: This compound may serve as a model for developing other glycosylated drugs aimed at improving bioavailability and specificity.
  3. Research Tools: Used in studies exploring targeted drug delivery mechanisms in virology and hepatology.

The development of lamivudine-galactose represents an innovative approach in antiviral therapy, leveraging biochemical principles to enhance therapeutic efficacy while minimizing systemic side effects.

Chemical Structure and Synthesis of Lamivudine-Galactose

Molecular Architecture and Stereochemical Configuration

Lamivudine-galactose (C₁₄H₂₁N₃O₈S, MW 422.64 g/mol) represents a molecular hybrid combining the antiviral nucleoside analog lamivudine with the monosaccharide galactose through covalent conjugation [1] [6]. The core architecture preserves lamivudine's 1,3-oxathiolane ring – featuring a sulfur atom at the 3'-position instead of carbon – fused to a cytosine base via an N-glycosidic bond with β-ʟ-configuration. This stereochemistry is pharmacologically critical as the unnatural ʟ-configuration confers superior antiviral activity and reduced host toxicity compared to its ᴓ-enantiomer [6]. Galactose (C₆H₁₂O₆) attaches primarily via its anomeric carbon, adopting either α or β configuration depending on the synthetic route. The linkage occurs at lamivudine's 5'-hydroxymethyl group, transforming it into a glycosidic ether or ester bridge [1] [2].

This conjugation creates a bifunctional molecule with distinct domains: the nucleoside analog moiety maintains reverse transcriptase inhibition capability, while the galactose unit enables lectin-mediated targeting. Computational studies (DFT/B3LYP/6-31G(d,p)) reveal significant polarization at the glycosidic linkage, influencing electron distribution across the molecule. The thiomethyl group (-CH₂S-) within the oxathiolane ring contributes to conformational flexibility, allowing adaptive binding to enzymatic pockets [3]. X-ray diffraction analyses confirm that lamivudine-galactose retains the trans orientation between the cytosine base and the 5'-substituent, a configuration essential for pharmacological activity [3] [6].

Table 1: Structural Features of Lamivudine-Galactose

ComponentStructural AttributeBiological Significance
Oxathiolane ringS at C3' position, β-ʟ-configurationMimics natural nucleosides for substrate recognition
Cytosine baseUnmodified pyrimidine ringBase-pairing competence with viral reverse transcriptase
Galactose moietyPyranose form, typically β-anomerLigand for asialoglycoprotein receptor (ASGPR)
Linkage chemistryEther or ester bond at C5' positionDetermines hydrolytic stability and release kinetics

Synthetic Pathways for Lamivudine-Galactose Conjugation

Glycosylation Strategies and Linker Chemistry

Lamivudine-galactose conjugation employs chemoselective glycosylation strategies to ensure regioselective attachment while preserving pharmacophores. Two predominant methodologies exist:

  • Direct glycosylation: Uses activated galactose donors (e.g., peracetylated galactosyl halides or trichloroacetimidates) under Lewis acid catalysis (BF₃·Et₂O, TMSOTf). This approach couples galactose directly to lamivudine's primary alcohol (C5'-OH), forming an O-glycosidic linkage. Protection/deprotection sequences are mandatory – typically employing acetyl or benzyl groups on galactose hydroxyls, removed post-coupling via Zemplén deacetylation or catalytic hydrogenation [2] [6].

  • Linker-mediated conjugation: Incorporates bifunctional spacers like succinic anhydride or diisocyanates to create amide/urethane bridges. Carbodiimide (EDC/DMAP) coupling first activates lamivudine's 5'-OH, forming an ester with dicarboxylic acids. Subsequent amidation links the carboxylic terminus to galactosamine’s amine group. Alternatively, thiourea linkers emerge via reaction of isothiocyanate-functionalized galactose with lamivudine’s amine group (from cytosine modification), enhancing hydrolytic stability [2].

Linker length critically impacts targeting efficiency. Short-chain alkyl linkers (C2-C4) preserve receptor binding affinity but may limit payload release, whereas polyethylene glycol (PEG) spacers improve solubility but reduce ASGPR recognition. Enzymatically cleavable linkers (e.g., Val-Cit dipeptide) introduced between galactose and lamivudine enable lysosomal activation, enhancing intracellular drug release [2].

Table 2: Glycosylation Agents and Their Applications

Activated Galactose DonorCoupling AgentLinker TypeYield Range
Peracetylated galactosyl bromideAg₂CO₃ or SnCl₄Direct O-glycoside45-60%
Galactosyl trichloroacetimidateTMSOTf (0.1 eq)Direct O-glycoside65-80%
Succinimidyl galactosideEDC/NHSEster/amide spacer55-70%
Isothiocyanate-galactosePyridine catalysisThiourea spacer70-85%

Stereoselective Synthesis and Purification Techniques

Stereoselectivity challenges arise from:

  • Lamivudine's chiral center at C2' (oxathiolane ring)
  • Galactose's anomeric carbon
  • Potential chirality in linker atoms

Asymmetric synthesis leverages chiral auxiliaries (e.g., (-)-menthol-derived galactose esters) to direct β-anomer formation during glycosylation, achieving diastereomeric excess (de) >90% [6]. Enzymatic methods provide superior stereocontrol – Candida antarctica lipase B catalyzes regioselective acylation of lamivudine’s 5'-OH with galactose-derived acyl donors in organic solvents, yielding >95% enantiopure conjugate [6]. For racemic mixtures, chiral resolution employs:

  • Simulated moving bed chromatography (Chiralpak IA column; hexane:isopropanol 85:15)
  • Enzymatic discrimination: Pig liver esterase (PLE) hydrolyzes undesired enantiomers' ester linkers, facilitating separation [6]

Purification combines size-exclusion chromatography (Sephadex LH-20) with reverse-phase HPLC (C18 column; water:acetonitrile gradient). Critical quality attributes monitored include enantiomeric purity (>98%), residual solvents (<500 ppm DMF), and linker integrity. Lyophilization at -40°C preserves conjugate stability during storage [3] [5].

Analytical Characterization Methods

Spectroscopic and Chromatographic Profiling

Comprehensive characterization employs orthogonal analytical techniques:

  • Vibrational spectroscopy: FT-IR spectra show diagnostic bands: 3340 cm⁻¹ (O-H stretch, galactose), 1655 cm⁻¹ (C=O, cytosine), 1248 cm⁻¹ (C-N, oxathiolane), and 1080 cm⁻¹ (C-O-C glycosidic bond). Raman spectroscopy detects S-C vibration at 680 cm⁻¹, confirming oxathiolane integrity [3].

  • Multidimensional NMR: ¹H NMR (D₂O, 500 MHz) key assignments: δ 7.85 ppm (H-6 cytosine), δ 6.15 ppm (H-1' lamivudine, dd), δ 5.30 ppm (H-1 galactose, d, J=8.0 Hz, β-anomer), δ 4.20-3.40 ppm (sugar ring protons). ¹³C NMR distinguishes anomeric carbons at δ 103.5 ppm (galactose C1) and δ 88.2 ppm (lamivudine C1'), while 2D HSQC confirms linkage position via C5'/H5' correlation shift [3] [7].

  • High-resolution mass spectrometry: Positive-ion ESI-MS shows [M+H]⁺ at m/z 423.1302 (calc. 423.1298 for C₁₄H₂₂N₃O₈S), with MS/MS fragments at m/z 307.08 (galactose loss) and m/z 230.05 (cytosine-oxathiolane ion) [1] [5].

  • Chromatographic assays: RP-HPLC (Hypersil BDS C18; 0.25% TEA buffer pH3.0:ACN 70:30; 1mL/min; UV 256nm) achieves baseline separation with lamivudine-galactose RT=8.78 min. HILIC methods (Primesep S2 column; water:ACN with 0.1% FA; ELSD detection) resolve galactose stereoisomers, detecting anomeric impurities <0.5% [5] [7].

Stability Studies Under Physiological Conditions

Stability profiles evaluate conjugate integrity under simulated biological conditions:

  • pH-dependent hydrolysis: Incubation in buffers (37°C) reveals maximum stability at pH 6.0-7.4 (<5% degradation/24h), while acidic conditions (pH 1.2, simulating stomach) cleave glycosidic bonds within 2 hours (t₁/₂=45 min). Alkaline conditions (pH 8.5) cause oxathiolane ring degradation [3] [5].

  • Plasma stability: Spiking into rabbit plasma (37°C) shows 80% conjugate remaining at 4 hours, with degradation products identified as free lamivudine (HPLC RT=6.2 min) and galacturonic acid (via esterase-mediated oxidation). Addition of esterase inhibitors (BNPP) extends t₁/₂ from 1.8 to 6.3 hours [5].

  • Thermal behavior: DSC thermograms exhibit endothermic peak at 182°C (melting) followed by decomposition >200°C. Accelerated stability testing (40°C/75% RH) shows <2% degradation after 3 months when lyophilized and stored under nitrogen [3].

Table 3: Stability Parameters of Lamivudine-Galactose Conjugate

Stress ConditionDegradation PathwayHalf-life (t₁/₂)Major Degradants
Simulated gastric fluid (pH 1.2)Acid-catalyzed glycosidic hydrolysis45 minLamivudine, galactose
Plasma (37°C)Esterase cleavage1.8 hoursLamivudine, galacturonic acid
Plasma + 1mM BNPPEsterase inhibited6.3 hoursNone detected
Phosphate buffer (pH 7.4)Oxidative desulfuration48 hoursLamivudine sulfoxide, galactose

Properties

Product Name

Lamivudine-galactose

IUPAC Name

4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

Molecular Formula

C14H21N3O8S

Molecular Weight

391.395

InChI

InChI=1S/C14H21N3O8S/c15-7-1-2-17(14(22)16-7)8-5-26-9(25-8)4-23-3-6-10(18)11(19)12(20)13(21)24-6/h1-2,6,8-13,18-21H,3-5H2,(H2,15,16,22)/t6-,8+,9-,10+,11+,12-,13+/m1/s1

InChI Key

JBAIGPJSGDDRNY-LVFVHECXSA-N

SMILES

O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2

Solubility

Soluble in DMSO, not in water

Synonyms

Lamivudine-galactose

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.